

Synthesis of beta-peptides containing 3-aminoadipic acid

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Compound of Interest

Compound Name: *Boc-3-aminoadipic acid*

CAS No.: *1185301-26-1*

Cat. No.: *B1521772*

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Application Note: Strategic Synthesis and Assembly of

-Peptides Incorporating 3-Aminoadipic Acid (

-hGlu)

Executive Summary

The incorporation of 3-aminoadipic acid (also known as

-homoglutamic acid or

-hGlu) into peptide backbones creates

-peptides with unique "foldamer" properties. Unlike natural

-peptides, these oligomers resist proteolytic degradation and can adopt stable secondary structures—most notably the 14-helix—in short sequences (6+ residues).

This guide addresses the two critical bottlenecks in their production:

- Monomer Sourcing: The stereoselective synthesis of Fmoc-protected 3-aminoadipic acid via Arndt-Eistert homologation.
- Oligomer Assembly: Overcoming the steric hindrance and aggregation propensity of α -amino acids during SPPS.

Monomer Synthesis: The Arndt-Eistert Homologation

Commercial availability of enantiopure Fmoc-

α -hGlu(OtBu)-OH is often limited or cost-prohibitive. The standard protocol for generating this monomer preserves the stereochemistry of the starting

α -amino acid (L-Glutamic acid derivative) through a Wolff rearrangement.

Mechanistic Workflow

The transformation inserts a methylene group (

) between the carbonyl and the

α -carbon of the parent amino acid.



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Figure 1: Stereoselective homologation of Fmoc-Glu(OtBu)-OH to Fmoc-

α -hGlu(OtBu)-OH.

Detailed Protocol

Reagents:

- Starting Material: Fmoc-L-Glu(OtBu)-OH.
- Activation: Ethyl chloroformate, N-methylmorpholine (NMM).
- Homologation: Diazomethane (generated in situ or supplied as ether solution), Silver Benzoate ().

Step-by-Step Methodology:

- Activation: Dissolve Fmoc-Glu(OtBu)-OH (1.0 eq) in anhydrous THF under Argon. Cool to -15°C. Add NMM (1.1 eq) followed by ethyl chloroformate (1.1 eq). Stir for 15 min to form the mixed anhydride.
- Diazotization: Filter off the NMM salts (rapidly) and add the filtrate to a solution of diazomethane (approx. 2.5 eq) in diethyl ether at 0°C.
 - Safety Note: Diazomethane is explosive and toxic. Use specialized glassware (fire-polished, no ground joints) and a blast shield.
- Rearrangement: Evaporate excess diazomethane under a stream of nitrogen. Dissolve the resulting yellow diazoketone in THF/H₂O (9:1). Add catalytic Silver Benzoate (0.1 eq).
 - Process Optimization: Use an ultrasonic bath for the rearrangement step. Sonication significantly accelerates the Wolff rearrangement compared to thermal reflux and reduces byproduct formation.
- Workup: The reaction is complete when nitrogen evolution ceases and the solution turns black (silver precipitation). Filter through Celite, acidify to pH 2, and extract with Ethyl Acetate.

Solid Phase Peptide Synthesis (SPPS) of α -Peptides

α -peptides are prone to on-resin aggregation, leading to incomplete couplings (deletion sequences). Standard

α -peptide protocols (e.g., HBTU, 30 min coupling) are insufficient for 3-aminoadipic acid derivatives.

Resin Selection

- Recommended: Tentagel S RAM or Rink Amide ChemMatrix.
- Loading: Low loading (0.2 – 0.4 mmol/g) is mandatory. High loading promotes inter-chain aggregation, collapsing the resin network and preventing reagent access.

Coupling Chemistry

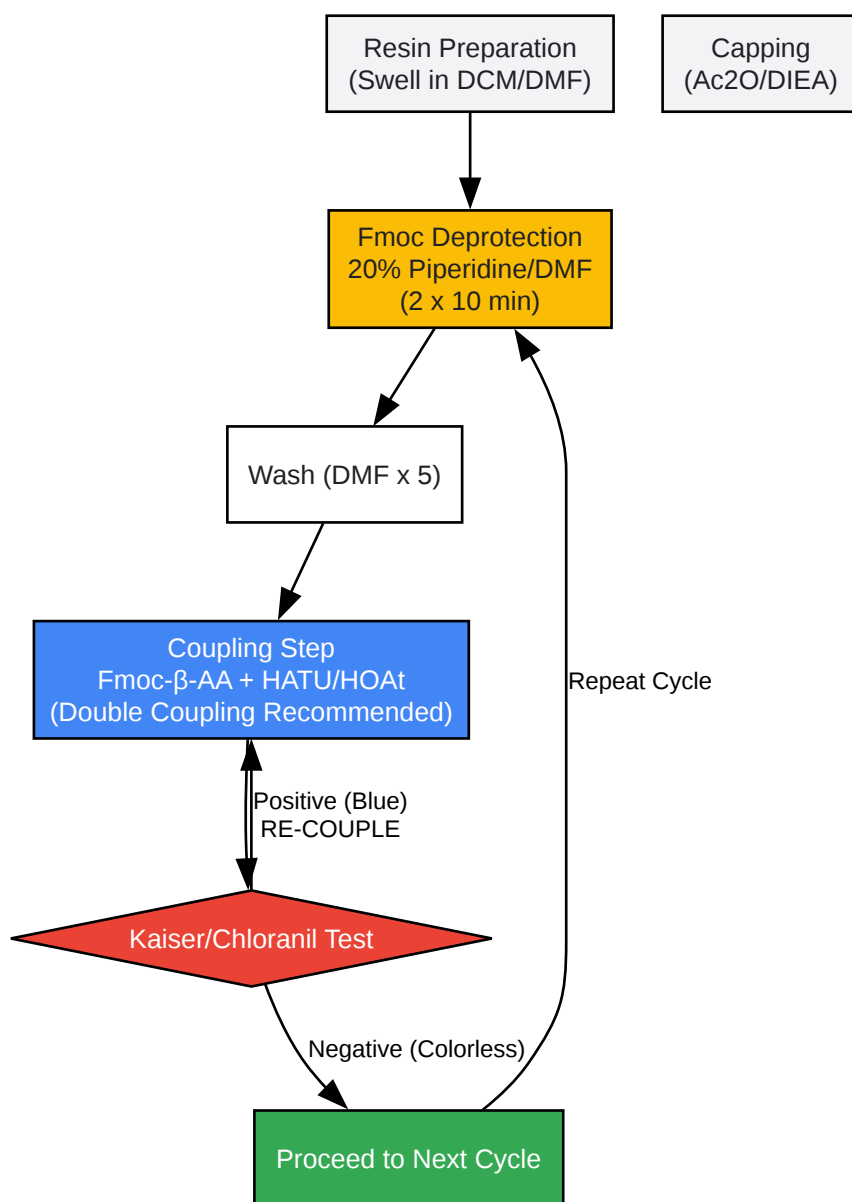
The extra methylene group in

-amino acids increases steric hindrance. We utilize HATU/HOAt activation, which is superior to HBTU/HOBt for hindered amines.

Coupling Cocktail:

- Amino Acid: 3.0 equivalents (relative to resin loading).
- Activator: HATU (2.9 eq) / HOAt (3.0 eq).
- Base: DIEA (6.0 eq).
- Solvent: DMF or NMP (NMP is preferred for sequences >10 residues).

Automated/Manual Workflow



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Figure 2: Optimized SPPS cycle for

-peptide assembly. Note the emphasis on double coupling.

Protocol Modifications for 3-Aminoadipic Acid:

- Double Coupling: Always perform two coupling cycles for the -hGlu residue.

- Cycle 1: 1 hour at Room Temperature.
- Cycle 2: 1 hour at Room Temperature OR 15 min at 60°C (Microwave).
- Microwave Assistance: If using a microwave synthesizer (e.g., CEM Liberty Blue), set the temperature to 75°C for standard

-residues, but limit to 60°C for Cys or His containing sequences to prevent racemization.

Structural Validation: Circular Dichroism (CD)

Once purified (standard RP-HPLC, C18 column, 0.1% TFA buffers), the identity of the

-peptide structure must be validated. 3-Aminoadipic acid residues promote the formation of the 14-helix (hydrogen bonds between

and

).

Data Interpretation Table:

Structure Type	Characteristic CD Minima (nm)	Characteristic CD Maxima (nm)	Notes
14-Helix (Monomeric)	~214 nm	~195 nm	The classic signature for -peptides in methanol or water.[1]
14-Helix (Bundled)	~205 nm	< 190 nm	Indicates self-assembly/aggregation (quaternary structure).
12-Helix	~220 nm	~203 nm	Less common for acyclic -residues; usually requires cyclic constraints.
Random Coil	~200 nm	None	Indicates failure to fold (sequence too short or pH issues).

Experimental Setup:

- Solvent: Methanol is the standard solvent for initial characterization of
-peptide folding.
- Concentration: 0.1 mM to 1.0 mM.
- Path Length: 1 mm quartz cuvette.

Author's Note: If your peptide containing 3-amino adipic acid shows a minimum shift from 214 nm to 205 nm as concentration increases, you are observing the formation of a helix bundle (quaternary structure), a phenomenon driven by the amphiphilic nature of the 14-helix.

References

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